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Compound of Interest

Compound Name: Barium arsenide

Cat. No.: B1516537 Get Quote

This technical guide provides a comprehensive overview of the crystal structures of known

binary barium arsenide compounds. It is intended for researchers, scientists, and

professionals in drug development and materials science who require detailed crystallographic

information. This document summarizes quantitative data in structured tables, outlines

experimental protocols for synthesis and characterization, and provides visualizations of the

crystal structures.

Overview of Barium Arsenide Phases
The binary system of barium and arsenic forms several distinct compounds, each with a unique

crystal structure. The most commonly cited phase is Ba₃As₂, but recent research has

expanded the family of known barium arsenides to include Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁.

These compounds are classified as Zintl phases, characterized by both ionic and covalent

bonding. In these structures, electropositive barium atoms donate electrons to the more

electronegative arsenic atoms, which in turn form various anionic substructures, including

isolated arsenide ions (As³⁻) and covalently bonded polyanions such as dumbbells ([As₂]⁴⁻)

and tetramers ([As₄]⁶⁻).[1][2]

Crystallographic Data of Barium Arsenide
Compounds
The crystallographic data for the known barium arsenide phases have been determined

primarily through single-crystal X-ray diffraction.[1][2] A summary of the key crystallographic
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parameters for each compound is presented below.

Table 1: Crystallographic Data for Ba₃As₂
Parameter Value

Chemical Formula Ba₃As₂

Crystal System Cubic

Space Group Ia-3d

Lattice Parameter (a) 9.846 Å

Structure Description
Body-centered cubic, with 1/9 of anion sites

vacant.[3]

Table 2: Crystallographic Data for Novel Barium
Arsenide Phases[1][2]

Parameter Ba₃As₄ Ba₅As₄ Ba₁₆As₁₁

Chemical Formula Ba₃As₄ Ba₅As₄ Ba₁₆As₁₁

Crystal System Orthorhombic Orthorhombic Tetragonal

Space Group
Fdd2 (non-

centrosymmetric)

Cmce

(centrosymmetric)
P4̅2₁m

Lattice Parameters a = 15.3680(20) Å a = 16.8820(30) Å a = 12.8944(12) Å

b = 18.7550(30) Å b = 8.5391(16) Å

c = 6.2816(10) Å c = 8.6127(16) Å c = 11.8141(17) Å

Structure Type Sr₃As₄ Eu₅As₄
Ca₁₆Sb₁₁ (heavily

disordered)

Anionic Substructure [As₄]⁶⁻ tetramer
[As₂]⁴⁻ dimers and

As³⁻ ions

[As₂]⁴⁻ dimers and

As³⁻ ions

Experimental Protocols
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Synthesis of Barium Arsenide Compounds
General Handling Precautions: All starting materials (barium and arsenic) and the resulting

barium arsenide products are highly sensitive to air and moisture.[2] Therefore, all handling

and synthesis procedures must be conducted within an inert atmosphere, such as an argon-

filled glovebox. Barium metal surfaces should be cleaned of any oxide layer before use.[2] It is

also critical to note that arsenic and its compounds are highly toxic.[2]

Synthesis of Ba₃As₂: This compound can be synthesized by reacting the elemental

components at high temperatures.[3]

Barium metal is melted at 750 °C in a tube furnace.

Arsenic vapor is passed over the molten barium in a stream of argon gas.

Crystals of Ba₃As₂ form in the cooler regions of the furnace tube.[3]

An alternative method involves the reduction of barium arsenate with carbon in an electric

furnace. The resulting barium oxide impurity can be removed by washing with an acid such as

HCl.[3]

Synthesis of Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁: These novel phases were synthesized via solid-

state reactions.[2]

Stoichiometric amounts of elemental barium and arsenic are loaded into niobium ampoules.

The ampoules are sealed under an argon atmosphere.

The sealed ampoules are heated to high temperatures (specific temperature programs are

typically optimized for each phase) and then slowly cooled to promote crystal growth.[4]

Single crystals suitable for diffraction studies can be isolated from the resulting product.[2]

Flux methods can also be employed to grow larger single crystals of Ba₃As₄ and Ba₅As₄.[2]

Crystal Structure Determination: Single-Crystal X-ray
Diffraction
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The primary technique for elucidating the crystal structures of barium arsenide compounds is

single-crystal X-ray diffraction (XRD).[1][2] This non-destructive analytical method provides

detailed information about the crystal system, space group, lattice parameters, and atomic

positions within the unit cell.[5][6]

A generalized workflow for single-crystal XRD analysis is as follows:

Crystal Selection: A suitable single crystal of the barium arsenide compound is carefully

selected under a microscope in an inert environment (e.g., glovebox) and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is

recorded by a detector as the crystal is rotated.[5]

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell dimensions and space group. The atomic positions are then determined

(structure solution) and subsequently refined to best fit the experimental data (structure

refinement).[7]

The logical workflow for crystal structure determination using single-crystal XRD is depicted in

the following diagram.

Synthesis Characterization

High-Temperature Synthesis Crystal Growth Single Crystal Selection X-ray Diffraction Data Collection Data Processing Structure Solution Structure Refinement final_structure
Final Crystal Structure

Click to download full resolution via product page

Workflow for Barium Arsenide Crystal Structure Determination.

Visualization of Barium Arsenide Crystal Structures
The following diagram illustrates the crystal structure of Ba₃As₂, highlighting the body-centered

cubic arrangement of the atoms. Due to the complexity and disorder in the novel barium

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1516537?utm_src=pdf-body
https://www.mdpi.com/2073-4352/14/6/570
https://pdfs.semanticscholar.org/07cc/ea44c6e640bbf180672387b33e214519943e.pdf
https://www.malvernpanalytical.com/en/products/technology/xray-analysis/x-ray-diffraction
https://www.mdpi.com/2075-163X/12/2/205
https://www.benchchem.com/product/b1516537?utm_src=pdf-body
https://www.malvernpanalytical.com/en/products/technology/xray-analysis/x-ray-diffraction
https://ares.jsc.nasa.gov/research/laboratories/xray-diffraction.html
https://www.benchchem.com/product/b1516537?utm_src=pdf-body-img
https://www.benchchem.com/product/b1516537?utm_src=pdf-body
https://www.benchchem.com/product/b1516537?utm_src=pdf-body
https://www.benchchem.com/product/b1516537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


arsenide phases, their structures are best understood through their descriptions as

compounds containing distinct Zintl anions. For instance, Ba₃As₄ is characterized by [As₄]⁶⁻

tetramers, while Ba₅As₄ and Ba₁₆As₁₁ contain [As₂]⁴⁻ dumbbells.[1]

Conceptual Diagram of the Ba₃As₂ Body-Centered Cubic Unit Cell.

This guide provides a foundational understanding of the crystal structures of barium arsenide
compounds, leveraging the most current research in the field. The detailed crystallographic

data and experimental protocols serve as a valuable resource for researchers engaged in

materials science and related disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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